1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate
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Overview
Description
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylpiperazine moiety, which is known for its biological activity, and a sulfamoylbenzoate group, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-phenylpiperazine with butan-2-one to form 1-(4-phenylpiperazin-1-yl)butan-2-one. This intermediate is then reacted with 2-sulfamoylbenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to certain receptors in the brain, affecting neurotransmitter activity. This can lead to changes in mood, cognition, and behavior. Additionally, the sulfamoylbenzoate group may inhibit specific enzymes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one: This compound shares a similar structure but has a pyridinyl group instead of a sulfamoylbenzoate group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
Uniqueness
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate is unique due to its combination of a phenylpiperazine moiety and a sulfamoylbenzoate group. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H27N3O5S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
[1-hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl] 2-sulfamoylbenzoate |
InChI |
InChI=1S/C21H27N3O5S/c22-30(27,28)20-9-5-4-8-19(20)21(26)29-18(16-25)10-11-23-12-14-24(15-13-23)17-6-2-1-3-7-17/h1-9,18,25H,10-16H2,(H2,22,27,28) |
InChI Key |
DJLSCOYNAZJBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(CO)OC(=O)C2=CC=CC=C2S(=O)(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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